![molecular formula C24H29NO4 B2854008 1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine CAS No. 1005116-71-1](/img/structure/B2854008.png)
1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not detailed in the search results .Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Scientific Research Applications
Pharmaceutical Research: Cytotoxicity Studies
This compound has been studied for its cytotoxic properties, particularly in the context of cancer research. Synthesis and evaluation of derivatives of this compound have shown potential in inhibiting the growth of cancer cell lines . This suggests its utility in developing anti-cancer drugs, especially targeting breast cancer cells.
Medicinal Chemistry: Homoisoflavonoid Synthesis
The structure of the compound is related to homoisoflavonoids, which are known for their broad biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects . This makes it a valuable scaffold in medicinal chemistry for synthesizing new therapeutic agents.
Analytical Chemistry: Chromatography and Spectroscopy
Due to its unique structure, the compound can serve as a standard or reference in chromatographic and spectroscopic methods. It can help in the identification and quantification of similar compounds in complex mixtures .
Environmental Science: Pollutant Degradation
While direct applications in environmental science are not explicitly documented, compounds with similar structures have been used in the degradation of pollutants. This compound could potentially be investigated for its environmental applications, such as in the breakdown of toxic substances .
Industrial Applications: Material Science
The compound’s structure suggests potential utility in material science, particularly in the synthesis of novel materials with specific optical or electronic properties. Its derivatives could be used in the development of new polymers or coatings .
Biological Research: Enzyme Inhibition
Compounds with similar dioxolo[4,5-g]chromen-6-yl structures have been shown to inhibit certain enzymes. This compound could be explored for its enzyme inhibitory activity, which is crucial in understanding metabolic pathways and developing drugs to target those pathways .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-4-26-19-10-6-5-9-17(19)23-16(2)24(3,25-11-7-8-12-25)29-20-14-22-21(13-18(20)23)27-15-28-22/h5-6,9-10,13-14,16,23H,4,7-8,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWYMVXRDVBDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(C(OC3=CC4=C(C=C23)OCO4)(C)N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

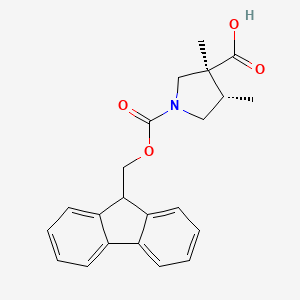
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)
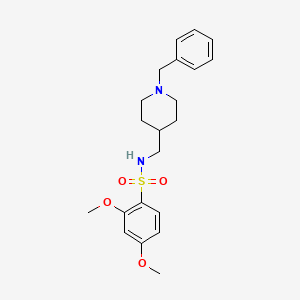

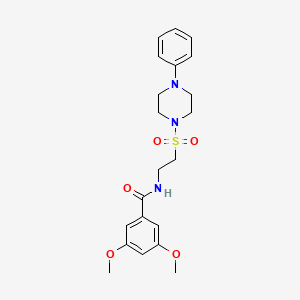

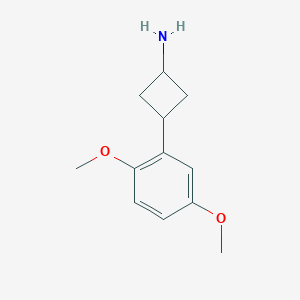
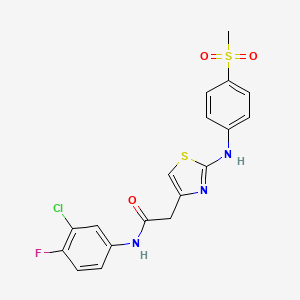

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)


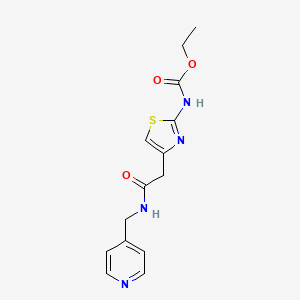
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)